4-Bromomethyl-2-chloro-6-methylpyridine
Overview
Description
4-Bromomethyl-2-chloro-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-chloro-6-methylpyridine typically involves the bromination of 2-chloro-6-methylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane or acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be achieved through a continuous flow process. This method involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed in a pipeline reactor under controlled temperature and illumination conditions to ensure efficient bromination .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-chloro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-chloro-6-methylpyridine.
Scientific Research Applications
4-Bromomethyl-2-chloro-6-methylpyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the preparation of functionalized materials for electronic and photonic applications
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-chloro-6-methylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
4-Bromomethylpyridine: Lacks the chlorine and methyl groups, resulting in different reactivity and applications.
2,4-Dichloro-6-methylpyridine: Contains two chlorine atoms, leading to different chemical properties and reactivity.
Uniqueness
4-Bromomethyl-2-chloro-6-methylpyridine is unique due to the combination of the bromomethyl, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVWUUEUKYYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227588-90-0 | |
Record name | 4-(bromomethyl)-2-chloro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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